Vinyl acetate

Description

Historical Context and Evolution of Academic Inquiry into Vinyl Acetate (B1210297)

The academic and industrial interest in vinyl acetate has evolved significantly since its initial discovery, driven by the potential of its derived polymers. The journey from early laboratory curiosities to large-scale industrial production reflects key advancements in chemical synthesis and polymerization techniques.

Early Discoveries and Initial Research on this compound Polymerization

The earliest documented synthesis of this compound dates back to 1912, when German chemist Fritz Klatte first prepared it through the addition of acetic acid to acetylene (B1199291) using mercury(II) catalysts. wikipedia.orgiarc.frwikipedia.org Klatte also made an early observation regarding the facile polymerization of this compound, discovering polythis compound (PVAc) in the same year. wikipedia.orgwacker.comacs.orgslideshare.net However, this initial polymerization process was noted as being uncontrolled and even "explosive," which led to the abandonment of associated patents at the time. wacker.com Despite these early challenges, the inherent reactivity of this compound laid the groundwork for future research into controlling its polymerization. acs.org

Milestones in this compound Synthesis and Polymerization Development

Significant milestones were achieved in making this compound synthesis and polymerization more feasible and controllable. In the 1920s, the liquid-phase process for this compound production using a mercuric salt catalyst was converted to a vapor-phase process utilizing a zinc salt catalyst in Germany. iarc.fr A pivotal development occurred in 1924 when Dr. W.O. Hermann successfully improved the safety of PVAc polymerization by separating the reaction phases, paving the way for full-scale plants. wacker.com This led to the production of the first polyvinyl acetates, known as VINNAPAS® solid resins, in 1930. wacker.com

Further advancements in synthesis methods emerged over the years. While the acetylene route was dominant initially, the high cost of calcium carbide, a raw material for acetylene, spurred the search for alternative methods. wacker.com A major breakthrough came in 1957 with the development of a process to produce acetaldehyde (B116499) from the more economical ethylene (B1197577), leading to the "2nd WACKER Process". wacker.com This process, involving the reaction of ethylene and acetic acid with oxygen in the presence of a palladium catalyst, became the major industrial route for this compound production, largely replacing the acetylene-based method by the 1970s due to the lower cost of ethylene. wikipedia.orgiarc.fracs.orgresearchgate.net The vapor-phase ethylene method is now the predominant production technique globally. converter-magazine.info

Table 1: Historical Milestones in this compound Research

| Year | Event | Key Figure/Institution | Significance | Source |

| 1912 | First synthesis of this compound and discovery of Polythis compound | Fritz Klatte | Initial preparation of the monomer and its propensity for polymerization. | wikipedia.orgiarc.frwikipedia.orgwacker.comacs.orgslideshare.net |

| 1920s | Conversion to vapor-phase synthesis (acetylene route) | Germany | Improvement in production process efficiency. | iarc.fr |

| 1924 | Development of safer PVAc polymerization process | Dr. W.O. Hermann (Consortium für elektrochemische Industrie) | Enabled full-scale industrial production of PVAc. | wacker.com |

| 1930 | Production of first VINNAPAS® solid resins | Consortium für elektrochemische Industrie | Marked the beginning of commercial PVAc products. | wacker.com |

| 1957 | Development of ethylene-based synthesis (2nd WACKER Process) | Consortium für elektrochemische Industrie | Introduced a more economical and widely adopted production route. | wikipedia.orgwacker.com |

| 1970s | Widespread adoption of ethylene-based process | Industry | Shifted global production towards a more cost-effective feedstock. | iarc.fr |

Transition to Modern Industrial and Academic Research Paradigms

The transition to modern industrial and academic research paradigms for this compound has been marked by a focus on optimizing production processes, developing advanced polymerization techniques, and exploring new applications for this compound-based polymers. The vapor-phase reaction of ethylene and acetic acid over noble-metal catalysts, primarily palladium, is the dominant industrial method today, with ongoing efforts to improve efficiency and reduce costs. acs.orgresearchgate.net

Academic research has delved into understanding the intricate mechanisms of this compound polymerization, particularly free-radical polymerization, which is the basis for producing PVAc and its copolymers. wikipedia.orgresearchgate.netdtu.dk Studies have explored the kinetics of emulsion polymerization, a widely used technique for producing PVAc latexes, investigating the influence of factors like initiator and emulsifier concentrations. dtu.dkcore.ac.ukresearchgate.net The challenges associated with controlling this compound polymerization due to the instability of the radical have also been a subject of research. wikipedia.org

Furthermore, the focus has expanded to include the development of sustainable production methods, such as utilizing acetic acid sourced from renewable resources, reflecting a shift towards environmentally conscious chemical manufacturing. wacker.com Research also continues into the aging behavior and stability of this compound-based polymers, particularly in applications like paints and adhesives used in contemporary art, highlighting the need for better understanding and conservation strategies. mdpi.comresearchgate.netnih.govmdpi.com

Significance of this compound as a Monomer in Advanced Materials Science

This compound holds significant importance as a monomer in advanced materials science due to its ability to form a variety of polymers and copolymers with tailored properties. gantrade.comwacker.comcoherentmarketinsights.com Its homopolymer, polythis compound (PVAc), is a versatile thermoplastic resin widely used in adhesives, paints, and coatings. gantrade.comwikipedia.orgacs.orgslideshare.netcoherentmarketinsights.com PVAc emulsions are particularly notable as the first synthetic polymer latexes produced commercially and remain a staple in the adhesives industry. researchgate.netcore.ac.uktandfonline.commcpolymers.com

Beyond homopolymerization, this compound readily copolymerizes with other monomers, expanding its utility in creating advanced materials. wikipedia.orggantrade.comacs.org Ethylene-vinyl acetate (EVA) copolymers, for instance, are valuable in packaging, films, and adhesives, offering properties like flexibility and impact resistance. wikipedia.orggantrade.comacs.orgcoherentmarketinsights.com this compound-acrylic copolymers are widely used in paints and coatings, providing enhanced performance characteristics such as improved flexibility, water resistance, and adhesion. gantrade.comacs.org The ability of this compound to copolymerize with monomers like vinyl chloride also leads to materials like polyvinyl chloride acetate (PVCA), used in applications requiring specific electrical or protective properties. wikipedia.orgfactmr.com

The versatility of this compound allows for the design of polymer systems that meet specific economic and performance requirements across numerous industries. gantrade.com Its derivatives, such as polyvinyl alcohol (PVOH), produced by the hydrolysis of PVAc, are also crucial in various applications, including textiles, paper sizing, and adhesives. wikipedia.orggantrade.comiarc.frwikipedia.orgresearchgate.netmcpolymers.comnih.gov The ongoing research into modifying this compound polymers and copolymers, for example, through the incorporation of additives or the creation of novel copolymer structures, continues to drive innovation in materials science. researchgate.netmdpi.commdpi.com

Scope and Research Trajectories in Contemporary this compound Science

Contemporary research in this compound science encompasses a broad scope, focusing on refining synthesis and polymerization processes, developing new polymer architectures, and exploring novel applications, often with an increasing emphasis on sustainability.

Current research trajectories include the development of more efficient and stable catalysts for this compound synthesis, particularly within the dominant ethylene-based process. researchgate.netconverter-magazine.info Optimization of reactor designs and operating conditions for polymerization processes, such as emulsion polymerization, remains an active area of investigation to improve control over polymer properties and reduce reaction times. dtu.dktandfonline.comntnu.no

Research is also directed towards understanding and mitigating challenges in this compound polymerization, such as the impact of impurities like acetaldehyde on polymer viscosity and the exothermic nature of the reaction requiring careful thermal management. gantrade.comresearchgate.neticheme.org Studies on the fundamental kinetics and mechanisms of polymerization continue to provide insights for better process control and polymer design. dtu.dkcore.ac.ukresearchgate.netroyalsocietypublishing.org

Furthermore, contemporary research is exploring the use of this compound in developing materials for emerging applications and improving the performance of existing ones. This includes investigating this compound polymers for soil stabilization to enhance water retention and erosion resistance, as well as their role in advanced materials like those used in solar panels. mdpi.commarketresearchintellect.com The development of bio-based this compound and sustainable production methods is a growing area of research, aligning with global efforts towards greener chemistry. wacker.comfactmr.commarketresearchintellect.comdatabridgemarketresearch.com Research into the long-term stability and degradation of this compound-based materials in various environments, particularly in culturally significant objects like artworks, also represents an important contemporary research trajectory. mdpi.comresearchgate.netnih.govmdpi.com

Table 2: Selected Contemporary Research Areas in this compound Science

| Research Area | Focus Areas | Source |

| Catalysis and Process Optimization | Development of more active and stable catalysts; Optimization of reactor conditions. | researchgate.netconverter-magazine.infotandfonline.comntnu.no |

| Polymerization Kinetics and Mechanisms | Understanding reaction pathways; Control of polymer structure and properties. | dtu.dkcore.ac.ukresearchgate.netroyalsocietypublishing.org |

| Material Performance and New Applications | Development of polymers for soil stabilization, solar panels, and other advanced uses. | mdpi.commarketresearchintellect.com |

| Sustainability and Green Chemistry | Development of bio-based VAc; Sustainable production methods. | wacker.comfactmr.commarketresearchintellect.comdatabridgemarketresearch.com |

| Material Stability and Degradation | Studying aging behavior and degradation mechanisms in various applications, including cultural heritage. | mdpi.comresearchgate.netnih.govmdpi.com |

The continued research into this compound underscores its enduring importance as a versatile monomer and its potential for contributing to the development of innovative materials for a wide range of future applications. gantrade.commarketresearchintellect.com

Structure

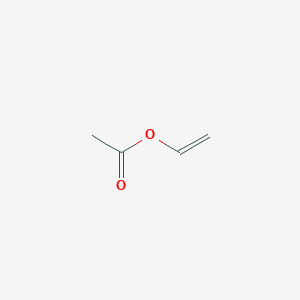

2D Structure

3D Structure

Properties

IUPAC Name |

ethenyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O2/c1-3-6-4(2)5/h3H,1H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTXRWKRVRITETP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6O2, Array, CH3COOCHCH2 | |

| Record name | VINYL ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4764 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | VINYL ACETATE (MONOMER) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0347 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | vinyl acetate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Vinyl_acetate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

9003-20-7 | |

| Record name | Poly(vinyl acetate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=9003-20-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID3021431 | |

| Record name | Vinyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3021431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

86.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Vinyl acetate appears as a clear colorless liquid. Flash point 18 °F. Density 7.8 lb / gal. Slightly soluble in water. Vapors are heavier than air. Vapors irritate the eyes and respiratory system. May polymerize if heated or contaminated. If polymerization occurs inside a container, the container may violently rupture. Used to make adhesives, paints, and plastics., Dry Powder; Liquid, Colorless liquid with a pleasant, fruity odor. [Note: Raw material for many polyvinyl resins.]; [NIOSH] Polymerizes when exposed to light; [ACGIH], Liquid, COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid with a pleasant, fruity odor., Colorless liquid with a pleasant, fruity odor. [Note: Raw material for many polyvinyl resins.] | |

| Record name | VINYL ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4764 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Acetic acid ethenyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Vinyl acetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/755 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Ethenyl acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031209 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | VINYL ACETATE (MONOMER) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0347 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | VINYL ACETATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/74 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Vinyl acetate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0656.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

162 to 163 °F at 760 mmHg (EPA, 1998), 72.8 °C, 72.50 °C. @ 760.00 mm Hg, 72.7 °C, 162 °F | |

| Record name | VINYL ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4764 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | VINYL ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/190 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Ethenyl acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031209 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | VINYL ACETATE (MONOMER) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0347 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | VINYL ACETATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/74 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Vinyl acetate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0656.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

18 °F (EPA, 1998), -8 °C, closed cup, -8 °C, 18 °F (CLOSED CUP), 0.5-0.9 °C (open cup), -8 °C c.c., 18 °F | |

| Record name | VINYL ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4764 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Vinyl acetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/755 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | VINYL ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/190 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | VINYL ACETATE (MONOMER) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0347 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | VINYL ACETATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/74 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Vinyl acetate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0656.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

2 % (NIOSH, 2023), Sol in ethane, acetone, chloroform, Soluble in organic liquids, > 10% in ethyl ether; > 10% in ethanol; > 10% in benzene, At 20 °C, a saturated solution of vinyl acetate in water contains 2.0-2.4 wt % vinyl acetate, whereas a saturated solution of water in vinyl acetate contains 0.9-1.0 wt % water; at 50 °C, the solubility of vinyl acetate in water is 0.1 wt % more than at 20 °C, but the solubility of water in vinyl acetate doubles to about 2 wt %, For more Solubility (Complete) data for VINYL ACETATE (7 total), please visit the HSDB record page., 20 mg/mL at 20 °C, Solubility in water, g/100ml at 20 °C: 2 (poor), 2% | |

| Record name | VINYL ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4764 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | VINYL ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/190 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Ethenyl acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031209 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | VINYL ACETATE (MONOMER) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0347 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Vinyl acetate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0656.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

0.932 at 68 °F (EPA, 1998) - Less dense than water; will float, 0.932 at 20 °C/4 °C, Relative density (water = 1): 0.93, 0.93 | |

| Record name | VINYL ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4764 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | VINYL ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/190 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | VINYL ACETATE (MONOMER) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0347 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | VINYL ACETATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/74 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Vinyl acetate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0656.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

3 (EPA, 1998) - Heavier than air; will sink (Relative to Air), 3.0 (Air = 1), Relative vapor density (air = 1): 3.0, 3 | |

| Record name | VINYL ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4764 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | VINYL ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/190 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | VINYL ACETATE (MONOMER) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0347 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | VINYL ACETATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/74 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

83 to 140 mmHg at 68 to 86 °F (EPA, 1998), 115.0 [mmHg], 90.2 mm Hg at 20 °C /extrapolated/, Vapor pressure, kPa at 20 °C: 11.7, 83 mmHg | |

| Record name | VINYL ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4764 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Vinyl acetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/755 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | VINYL ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/190 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | VINYL ACETATE (MONOMER) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0347 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | VINYL ACETATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/74 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Vinyl acetate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0656.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Impurities |

Typical /USA/ specifications are: ... acidity (as acetic acid), aldehydes (as acetaldehyde), 0.005% max, water, 0.04% max ..., In western Europe, vinyl acetate produced by the gas-phase ethylene process has the following typical specifications: ... ethyl acetate, 323 mg/kg (ppm): water, 240 mg/kg (ppm); methyl acetate, 175 mg/kg (ppm); acetaldehyde, 6 mg/kg (ppm); & acrolein, 1 mg/kg (ppm)., Typical specifications for vinyl acetate in Japan are as follows: ... free acid (as acetic acid), 0.01% max; free aldehydes (as acetaldehyde), 0.05% max ... moisture, 0.2% max ... | |

| Record name | VINYL ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/190 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

COLORLESS, MOBILE LIQUID, Clear, colorless liquid | |

CAS No. |

108-05-4, 85306-26-9 | |

| Record name | VINYL ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4764 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Vinyl acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=108-05-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Vinyl acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000108054 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | VINYL ACETATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8404 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Vinyl acetate | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/vinyl-acetate-results-aegl-program | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | Acetic acid ethenyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Vinyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3021431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Vinyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.224 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Acetic acid ethenyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-Acétoxyéthylène Ethanoate d'éthényle | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VINYL ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L9MK238N77 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | VINYL ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/190 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Ethenyl acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031209 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | VINYL ACETATE (MONOMER) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0347 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | VINYL ACETATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/74 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

-136 °F (EPA, 1998), -93.2 °C, -100 °C, -136 °F | |

| Record name | VINYL ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4764 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | VINYL ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/190 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Ethenyl acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031209 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | VINYL ACETATE (MONOMER) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0347 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | VINYL ACETATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/74 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Vinyl acetate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0656.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Synthesis Methodologies and Mechanistic Investigations of Vinyl Acetate Production

Catalytic Pathways for Vinyl Acetate (B1210297) Synthesis

The production of vinyl acetate is achieved through catalytic reactions involving either ethylene (B1197577) or acetylene (B1199291) as the primary feedstock.

Oxidative Ethylene Acetoxylation: Heterogeneous and Homogeneous Catalysis

Oxidative ethylene acetoxylation is the predominant industrial route for this compound synthesis, accounting for over 90% of current production. This process involves the reaction of ethylene, acetic acid, and oxygen. ijiemr.org Both heterogeneous and homogeneous catalytic systems have been explored for this reaction.

The heterogeneous gas-phase oxidative acetoxylation of ethylene, developed by companies like Hoechst and Bayer in the late 1960s, proved more favorable than earlier methods. rsc.org This process typically employs a gaseous mixture of ethylene, acetic acid, and oxygen passed over a solid catalyst in a fixed-bed reactor. google.com.na The reaction is generally carried out at temperatures ranging from 175 to 200 °C and pressures between 5 and 9 bar. acs.org

Homogeneous liquid-phase catalytic oxidative acetoxylation of ethylene was first reported in the early 1960s using palladium and copper chloride catalysts in acetic acid. ijiemr.orgrsc.org This method is related to the homogeneous Wacker process, which uses similar catalysts for acetaldehyde (B116499) production. rsc.org While historically significant, the heterogeneous gas-phase process is currently preferred due to its advantages, such as the absence of significant corrosion problems encountered in some liquid-phase processes. scribd.comgoogle.com

Palladium is the primary noble metal catalyst used in the oxidative acetoxylation of ethylene. acs.orgigi-global.com In heterogeneous systems, supported bimetallic catalysts, particularly Pd-Au nanoparticles on silica, are commonly employed. rsc.orgigi-global.com These catalysts are often promoted by alkali metals, such as potassium (typically added as potassium acetate), which are crucial for enhancing activity and selectivity. rsc.orgigi-global.comscispace.com Studies have shown that both potassium acetate and gold can suppress the combustion of ethylene, a major byproduct reaction, and promote this compound formation. rsc.org The promoting effect of alkali acetates is attributed, in part, to a common-ion effect of acetate, which increases catalyst activity. scispace.com The addition of gold to palladium catalysts leads to a substantial increase in selectivity for this compound, from approximately 85% for pure palladium to about 92% for the alloy. researchgate.net Other promoter metals and their compounds, such as copper, nickel, cobalt, iron, manganese, lead, or silver, can also be used. google.com

In homogeneous systems, palladium acetate complexes in glacial acetic acid can catalyze the reaction. acs.orgacs.org

The reaction mechanisms in heterogeneous gas-phase oxidative acetoxylation of ethylene are complex and differ from homogeneous routes, involving a prominent role of surface coverage in determining rates and selectivity. rsc.org The effects of the partial pressures of ethylene, oxygen, and acetic acid on this compound synthesis rates change with reactant pressures and catalyst composition or promoter concentration. rsc.org

Several mechanisms have been proposed. One mechanism suggests that adsorbed ethylene undergoes C-H activation to form a vinyl species, which then couples with surface acetate. rsc.org Another proposed mechanism involves the direct C-O coupling of adsorbed ethylene with surface acetate to form an acetoxyethyl intermediate, followed by C-H activation to yield this compound. rsc.org

Density Functional Theory (DFT) calculations combined with surface science studies on model Pd(111) surfaces have provided insights into the mechanism, particularly at high adsorbate coverages that are typical under steady-state conditions. capes.gov.bracs.orgacs.org These studies suggest that the reaction proceeds via a mechanism consistent with the coupling of ethylene and surface acetate. capes.gov.bracs.org High adsorbate coverages can significantly lower the activation energies for reactions involving the coupling of two adsorbed intermediates while increasing those for bond-breaking reactions. capes.gov.bracs.org The coverage affects the formation of acetate species more strongly than their consumption. acs.org

Debate exists regarding the active site in heterogeneous oxidative ethylene acetoxylation, with some proposing Pd⁰ and others suggesting Pd(OAc)₂ formed from acetic acid adsorption. rsc.org Recent research indicates that the industrial palladium-catalyzed this compound synthesis may involve the interconversion of heterogeneous Pd(0) and homogeneous Pd(II) species during catalysis, with each playing a complementary role. chemrxiv.orgresearcher.liferesearchgate.net

Kinetic studies of oxidative ethylene acetoxylation have been conducted to understand the reaction rates and identify rate-limiting steps. In heterogeneous gas-phase acetoxylation of ethylene, kinetic isotopic effect (KIE) experiments on Pd(111) surfaces have indicated that C-H activation can be a rate-limiting step. rsc.org The rate-limiting step can involve a β-hydride elimination from the adsorbed acetoxyethyl intermediate, with a calculated activation barrier in good agreement with experimental values. capes.gov.bracs.org

Studies on the effect of reactant pressures and surface coverage have shown that reaction orders, selectivity, and the kinetic relevance of elementary steps can change significantly with these parameters. rsc.org Steps that account for kinetic coupling between acetate formation and consumption are important for capturing these changes. rsc.org For instance, the identity of the rate-limiting step can shift from this compound formation toward acetate formation with changes in reactant pressure that slightly increase coverage. acs.org

Kinetic studies of the liquid-phase oxidative acetoxylation of ethylene using large palladium clusters have shown that the reaction rate increases linearly with the concentration of the cluster species and exhibits Michaelis-type kinetics with respect to ethylene, oxygen, and acetic acid concentrations. osti.gov The proposed mechanism involves the rate-limiting oxidative addition of a π-coordinated ethylene molecule to palladium atoms on the cluster surface. osti.gov

Kinetic data for the oxidative acetylation of ethylene in the vapor phase over specific catalysts (e.g., 0.4%Rd+4%Cu+7%CH₃COOK/YuKTs) have been used to determine optimal reaction conditions and activation energies for this compound formation and ethylene oxidation. e3s-conferences.org

Reaction Mechanisms and Surface Coverage Effects in Heterogeneous Systems

Non-Oxidative Acetylene Acetoxylation: Historical and Contemporary Approaches

The non-oxidative acetoxylation of acetylene was the first industrial method for producing this compound. scribd.comacs.org This process involves the reaction of acetylene with acetic acid. acs.org

This compound was first synthesized in 1913 by passing acetylene through glacial acetic acid in the presence of a mercury salt catalyst. rsc.orgacs.org This early liquid-phase process, while historically important, initially produced this compound as a byproduct of ethylidene diacetate synthesis and is now primarily of historical interest for this compound production itself. rsc.orgacs.org

Later, in 1935, a process using a mercury catalyst for the reaction of acetylene and acetic acid was developed, which also proceeded through ethylidene diacetate. acs.org While mercury-catalyzed liquid-phase reactions were used, they were later replaced by gas-phase processes. acs.org Problems associated with mercury catalysts, such as toxicity and catalyst recovery, likely contributed to this shift.

Although the acetylene-based process has been largely supplanted by ethylene-based methods due to the lower cost and higher abundance of ethylene, it still accounts for a portion of current this compound production (20-30% globally). acs.org This method remains attractive in regions where cheap acetylene is available. acs.org

The historical liquid-phase process using mercury(II) chloride (HgCl₂) as a catalyst involved the reaction of acetylene with acetic acid at temperatures between 60 and 100 °C. acs.org

Zinc Salt Catalysis in Vapor-Phase Processes

The vapor-phase non-oxidative acetoxylation of acetylene over activated carbon-supported zinc acetate catalysts was an early significant method for this compound production, widely used until the late 1960s and still accounting for a portion of current production rsc.org. In this process, zinc acetate, often dispersed on activated carbon, acts as the catalyst rsc.orgeprajournals.comresearchgate.net. The reaction is typically carried out at temperatures between 170 and 230 °C and pressures close to atmospheric eprajournals.com. The molar ratio of acetylene to acetic acid can range from 2:1 to 10:1 eprajournals.com.

Studies have explored the effect of catalyst composition and support on activity and selectivity. Partial or complete replacement of zinc acetate with cadmium acetate has been shown to increase catalyst activity eprajournals.comresearchgate.net. The choice of support, such as activated carbon, is also crucial, influencing the electronic properties of the active zinc centers and affecting acetylene adsorption rsc.orgeprajournals.com. Modification of the activated carbon support, for instance, through grafting of functional groups, can further influence catalyst reactivity rsc.org.

While this method has potential advantages, the high cost and scarcity of acetylene have made it less attractive compared to ethylene-based processes rsc.org.

Mechanism of Acetylene Acetoxylation

The mechanism of the heterogeneous acetoxylation of acetylene on zinc acetate catalysts has been investigated through experimental and computational methods rsc.orgresearchgate.net. Studies using isotopic tracers have indicated that the acetate group in this compound originates directly from the zinc acetate catalyst rather than the acetic acid reactant rsc.org.

Density Functional Theory (DFT) calculations have provided insights into the reaction pathway. One proposed mechanism involves acetic acid binding to the catalyst surface, followed by activation of acetylene through hydrogen transfer from adsorbed acetic acid or the catalyst's functional group rsc.org. This is succeeded by a C-O coupling between a CH₂=CH species and a surface acetate group from the Zn(OAc)₂ to form this compound rsc.org. This C-O coupling step involving acetate from Zn(OAc)₂ is consistent with isotopic tracer experiments rsc.org.

Alternative Synthesis Routes: Acetaldehyde and Acetic Anhydride (B1165640) Reactions

Alternative routes for synthesizing this compound involve the reaction of acetaldehyde with acetic anhydride acs.orgnih.govresearchgate.net. This process typically occurs in two stages researchgate.net.

Formation and Cleavage of Ethylidene Diacetate

The first stage involves the formation of ethylidene diacetate from acetaldehyde and acetic anhydride acs.orgnih.govresearchgate.net. This reaction can be catalyzed by Lewis acids such as FeCl₃ and is typically carried out in the liquid phase at temperatures around 120–140 °C researchgate.net.

The second stage is the thermal decomposition or cleavage of ethylidene diacetate to produce this compound and acetic acid acs.orgnih.govresearchgate.netgoogle.com. This cleavage reaction can be catalyzed by acid catalysts researchgate.net. Ethylidene diacetate is considered a key intermediate in this route google.comfischer-tropsch.org.

Both of these equilibria favor the formation of ethylidene diacetate fischer-tropsch.org. To drive the equilibrium towards this compound and acetic acid, the cleavage step is often carried out in the presence of excess acetic anhydride fischer-tropsch.org. However, this can necessitate complex separation processes to recover acetaldehyde and other components for recycle fischer-tropsch.org.

This route has been explored in the context of producing this compound from synthesis gas, where acetic anhydride and acetaldehyde are generated from syngas-derived intermediates fischer-tropsch.orgacs.org.

Emerging and Novel Synthesis Methodologies

Research continues into emerging and novel synthesis methodologies for this compound, aiming for more cost-efficient and potentially less toxic processes wipo.inttandfonline.com. While the oxidative acetoxylation of ethylene is the dominant industrial method, exploration of alternative feedstocks and catalytic systems is ongoing rsc.orgacs.org.

One area of investigation involves the synthesis of vinyl esters, including this compound, from acetaldehyde or vinyloxy trimethylsilane (B1584522) tandfonline.com. Another approach explores the production of this compound from bioethanol, which involves preparing bioethylene from ethanol (B145695) and then synthesizing this compound from the bioethylene google.com. This method aims to utilize renewable biomass resources google.com.

Novel catalytic systems are also being developed. For instance, nanocatalysts with high efficiency, activity, and selectivity for the catalytic acetylation of acetylene have been explored using sol-gel technology ijarset.com. Additionally, studies are investigating the use of non-metallic catalysts for the acetylene acetoxylation reaction researchgate.net.

Advanced Computational and Theoretical Studies in this compound Synthesis

Advanced computational and theoretical studies, particularly using Density Functional Theory (DFT), play a significant role in understanding the complex reaction mechanisms and guiding the design of improved catalysts for this compound synthesis rsc.orgresearchgate.netrsc.orgacs.orgacs.org.

Density Functional Theory (DFT) Applications in Reaction Mechanism Elucidation

DFT calculations have been widely applied to elucidate the reaction mechanisms of various this compound synthesis routes, including the acetoxylation of acetylene and the oxidative acetoxylation of ethylene rsc.orgresearchgate.netrsc.orgacs.orgacs.org.

In the case of acetylene acetoxylation catalyzed by zinc acetate, DFT studies have helped confirm the involvement of surface acetate species from the catalyst in the C-O coupling step rsc.orgresearchgate.net. DFT has also been used to investigate the feasibility of using non-metallic catalysts for this reaction and to understand the influence of catalyst composition and support modifications researchgate.netresearchgate.net.